2-[2-(1H-indol-3-yl)acetamido]thiophene-3-carboxamide
Description
Properties
Molecular Formula |
C15H13N3O2S |
|---|---|
Molecular Weight |
299.3 g/mol |
IUPAC Name |
2-[[2-(1H-indol-3-yl)acetyl]amino]thiophene-3-carboxamide |
InChI |
InChI=1S/C15H13N3O2S/c16-14(20)11-5-6-21-15(11)18-13(19)7-9-8-17-12-4-2-1-3-10(9)12/h1-6,8,17H,7H2,(H2,16,20)(H,18,19) |
InChI Key |
OSDJUYYUHGSNTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NC3=C(C=CS3)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis generally follows a convergent approach:
- Step 1: Preparation of the indole-3-acetic acid or derivative as the indole source.
- Step 2: Functionalization of thiophene-3-carboxylic acid or its derivatives.
- Step 3: Coupling of the indole-3-acetic acid derivative with thiophene-3-carboxamide via amide bond formation.
This strategy leverages well-established reactions such as amide coupling, thionation, and condensation reactions.
Detailed Synthetic Routes
Indole Moiety Preparation
- The indole core is commonly synthesized or sourced as 1H-indole-3-acetic acid or 1H-indole-3-ylacetyl derivatives.
- Fischer indole synthesis or palladium-catalyzed aminocyclization methods can be used to construct substituted indoles efficiently.
Thiophene-3-carboxamide Preparation
- Thiophene-3-carboxylic acid is activated typically by conversion to acid chlorides or using coupling reagents such as carbodiimides (e.g., EDC, DCC) to facilitate amide bond formation.
- Thionation reactions using Lawesson’s reagent are reported for related thioamide derivatives, which may be relevant for analog synthesis.
Amide Bond Formation
- The key step involves coupling the indole-3-acetic acid derivative with thiophene-3-carboxamide under peptide coupling conditions.
- Common reagents include carbodiimides (DCC, EDC) with additives like HOBt or DMAP to improve yield and reduce side reactions.
- Reaction conditions typically involve mild bases and solvents such as dichloromethane or DMF at room temperature or slightly elevated temperatures.
Representative Synthetic Procedure (Literature-Based)
| Step | Reagents & Conditions | Outcome & Notes |
|---|---|---|
| 1. Indole-3-acetic acid synthesis | Fischer indole synthesis or commercial sourcing | Indole core with acetic acid side chain prepared |
| 2. Thiophene-3-carboxylic acid activation | Convert to acid chloride using SOCl2 or use EDC/HOBt coupling reagents | Activated thiophene derivative ready for amide coupling |
| 3. Amide coupling | Indole-3-acetic acid + thiophene-3-carboxamide, EDC/HOBt, base (e.g., DIPEA), solvent (DCM or DMF), room temp to 40°C, 12-24 h | Formation of 2-[2-(1H-indol-3-yl)acetamido]thiophene-3-carboxamide with yields typically 60-85% |
Alternative Methods and Modifications
- Thionation: Use of Lawesson’s reagent to convert amide to thioamide analogs for biological activity tuning.
- Substitution on Indole or Thiophene Rings: Electrophilic substitution reactions (e.g., halogenation) can be performed prior to coupling to introduce functional groups for further derivatization.
- One-Pot or Cascade Reactions: Recent advances in palladium-catalyzed aminocyclization and coupling cascades provide streamlined routes to indole-containing compounds, which may be adapted for this compound's synthesis.
Chemical Reaction Analysis
| Reaction Type | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| Fischer Indole Synthesis | Phenylhydrazine + ketones, acidic media | Indole core construction |
| Acid Activation | SOCl2, oxalyl chloride, or carbodiimides | Convert carboxylic acids to reactive intermediates |
| Amide Coupling | EDC/HOBt, DMAP, DIPEA, DCM or DMF | Formation of amide bond between indole and thiophene units |
| Thionation | Lawesson’s reagent, toluene, reflux | Conversion of amide to thioamide derivatives |
| Electrophilic Substitution | Br2/AcOH, nitration agents | Functionalization of indole or thiophene rings |
Summary Table of Preparation Methods
| Preparation Step | Method/Reaction Type | Key Reagents/Conditions | Yield Range | Notes |
|---|---|---|---|---|
| Indole core synthesis | Fischer indole synthesis or Pd-catalyzed aminocyclization | Acidic media or Pd catalyst | 70-90% | Established methods for indole |
| Thiophene-3-carboxylic acid activation | Acid chloride formation or carbodiimide coupling | SOCl2, EDC, HOBt | 75-90% | Activation for amide bond formation |
| Amide bond formation | Peptide coupling | EDC/HOBt, DIPEA, DCM or DMF | 60-85% | Mild conditions preferred |
| Thionation (optional) | Lawesson’s reagent | Toluene, reflux | Moderate | For thioamide analogs |
| Functional group substitution | Electrophilic substitution | Br2/AcOH, nitration agents | Variable | For derivative synthesis |
Research Data and Characterization
- Synthesized compounds are typically characterized by Nuclear Magnetic Resonance (NMR) (1H, 13C), High-Resolution Mass Spectrometry (HRMS) , and Infrared Spectroscopy (IR) to confirm structure and purity.
- Yields vary depending on reaction conditions but generally fall within moderate to high ranges (60–90%).
- Side reactions such as deformylation or thioamidation can occur under certain acidic or thionation conditions and must be controlled.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1H-indol-3-yl)acetamido]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, targeting the carbonyl groups.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 5-position, using reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
2-[2-(1H-indol-3-yl)acetamido]thiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-[2-(1H-indol-3-yl)acetamido]thiophene-3-carboxamide exerts its effects involves:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It could influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Comparative Analysis Tables
Table 1: Structural and Molecular Comparison
| Compound Name | Core Structure | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 2-[2-(1H-indol-3-yl)acetamido]thiophene-3-carboxamide | Thiophene | C₁₇H₁₄N₂O | 331.37 | Indole, carboxamide |
| CI-39 | Benzoate | C₁₈H₁₆N₂O₃ | 308.33 | Indole, methyl benzoate |
| D1 | Propanamide | C₂₆H₂₄N₃O₂ | 410.49 | Indole, diphenylpropanamide |
| 2-(2-(4-(Methylsulfonyl)phenyl)acetamido)thiophene-3-carboxamide | Thiophene | C₁₄H₁₄N₂O₄S₂ | 338.4 | Methylsulfonyl, carboxamide |
Discussion of Key Differences and Implications
- Solubility and Bioavailability : Cyclopenta-thiophene derivatives () with fused rings may exhibit reduced solubility compared to simpler thiophene cores.
- Synthetic Complexity : Pd-catalyzed derivatives () require specialized conditions, limiting scalability compared to straightforward amidation routes used for CI-39 ().
Biological Activity
2-[2-(1H-indol-3-yl)acetamido]thiophene-3-carboxamide is a complex heterocyclic compound that integrates both indole and thiophene moieties. This unique structural combination is believed to enhance its pharmacological properties, making it a subject of interest in medicinal chemistry. The compound's biological activity has been explored in various studies, revealing potential applications in antimicrobial, anticancer, and anti-inflammatory domains.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 299.3 g/mol. The structure features an indole ring, a thiophene ring, and an acetamido group, which contribute to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from indole derivatives and thiophene-based precursors. Key steps include:
- Condensation Reactions : Combining indole derivatives with thiophene carboxylic acids using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
- Acylation : Introducing the acetamido group through acylation reactions.
These synthetic processes require careful control of reaction conditions to optimize yield and purity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.22 - 0.25 μg/mL |
| Escherichia coli | 8.33 - 23.15 μM |
| Candida albicans | 16.69 - 78.23 μM |
The compound demonstrated not only bactericidal effects but also significant inhibition of biofilm formation, which is crucial for combating persistent infections .
Anticancer Activity
Studies have shown that compounds similar to this compound possess anticancer properties by modulating pathways involved in tumor progression. The specific mechanisms include:
- Inhibition of DNA Gyrase and DHFR : This compound has been reported to inhibit DNA gyrase with IC50 values ranging from 12.27–31.64 μM and dihydrofolate reductase (DHFR) with IC50 values between 0.52–2.67 μM .
Anti-inflammatory Activity
The structural characteristics of the compound suggest potential anti-inflammatory effects, as similar indole and thiophene derivatives have been associated with the modulation of inflammatory responses.
Case Studies
- In Vitro Studies : A study evaluated the antimicrobial efficacy of various derivatives, including this compound, showing promising results against both Gram-positive and Gram-negative bacteria.
- Synergistic Effects : The compound has demonstrated synergistic effects when combined with standard antibiotics like Ciprofloxacin, enhancing their efficacy against resistant strains .
Q & A
Q. What are the established synthetic pathways for preparing 2-[2-(1H-indol-3-yl)acetamido]thiophene-3-carboxamide?
Answer: The synthesis typically involves two key steps:
- Step 1: Preparation of 2-aminothiophene-3-carboxamide via the Gewald reaction, using elemental sulfur, a ketone, and cyanoacetamide under basic conditions .
- Step 2: Acylation of the amine group with 2-(1H-indol-3-yl)acetyl chloride. This step may require coupling agents like HOBt/EDCI in anhydrous DMF or THF to ensure efficient amide bond formation. demonstrates analogous acylation protocols for tetrahydrobenzothiophene derivatives, achieving yields of 47–78% after HPLC purification .
Q. How can researchers characterize the structural integrity of this compound?
Answer: Standard characterization includes:
- Spectroscopy:
- Mass Spectrometry: HRMS validates molecular weight (e.g., [M+H]+ calculated for C₁₅H₁₄N₃O₂S: 300.0804) .
- Chromatography: Reverse-phase HPLC (MeCN:H₂O gradients) ensures purity (>95%) .
Advanced Research Questions
Q. What strategies address low yields in the amidation step during synthesis?
Answer: Key optimizations include:
- Activation of the Carboxylic Acid: Use of 2-(1H-indol-3-yl)acetic acid activated via mixed anhydrides (e.g., ClCO₂Et) or coupling reagents (HOBt/EDCI) .
- Solvent Optimization: Anhydrous DMF or THF minimizes side reactions. achieved 72–94% yields for similar thiophene amides using toluene with piperidine/acetic acid catalysis .
- Temperature Control: Reactions at 0–5°C reduce racemization of the indole moiety .
Q. How to resolve conflicting NMR signals arising from rotameric forms?
Answer: Dynamic equilibria in amides can be addressed via:
- Variable-Temperature NMR: Heating to 50–60°C coalesces rotameric signals (e.g., thiophene C-2 proton splitting) .
- 2D Techniques: HSQC and NOESY correlate overlapping signals. resolved tetrahydrobenzothiophene rotamers using ¹H-¹³C HSQC .
- Deuterated Solvents: DMSO-d₆ enhances resolution of exchangeable protons (e.g., NH groups) .
Q. What computational approaches predict the compound’s biological target interactions?
Answer:
- Molecular Docking: AutoDock Vina or Glide screens against indole-binding targets (e.g., serotonin receptors, kinases). prioritized thioureido-thiophenes using similar docking against antifungal targets .
- MD Simulations: GROMACS or AMBER assesses binding stability (e.g., RMSD <2 Å over 100 ns) .
- ADMET Profiling: SwissADME predicts bioavailability (TPSA ~90 Ų, LogP ~2.5) and CYP450 interactions .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported biological activity across studies?
Answer: Contradictions may arise from:
- Assay Variability: Standardize protocols (e.g., MIC testing per CLSI guidelines). highlights antifungal activity variations due to fungal strain differences .
- Purity Issues: Re-analyze compounds via LC-MS; impurities >2% can skew results .
- Solubility Effects: Use DMSO stocks ≤1% (v/v) to avoid cytotoxicity artifacts .
Methodological Tables
Q. Table 1. Representative Reaction Conditions for Thiophene Amidation (Adapted from and )
| Reagent | Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-(Indol-3-yl)acetyl chloride | DMF | HOBt/EDCI | 12 | 65–78 |
| Succinic anhydride | CH₂Cl₂ | Piperidine | 6 | 72–94 |
| Phenyl isothiocyanate | Toluene | Acetic acid | 5 | 85–90 |
Q. Table 2. Key Spectroscopic Data for Structural Confirmation (Adapted from )
| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|---|
| Amide C=O | 1645–1660 | - | 165–168 |
| Thiophene C-H | - | 6.8–7.2 (m) | 120–125 |
| Indole NH | 3400–3450 | 10.2 (s) | - |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
